Dinopenton

Description

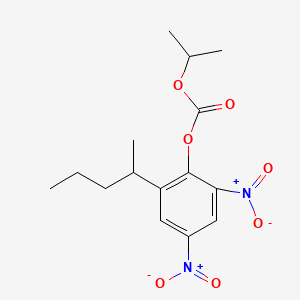

Structure

2D Structure

3D Structure

Properties

CAS No. |

5386-57-2 |

|---|---|

Molecular Formula |

C15H20N2O7 |

Molecular Weight |

340.33 g/mol |

IUPAC Name |

(2,4-dinitro-6-pentan-2-ylphenyl) propan-2-yl carbonate |

InChI |

InChI=1S/C15H20N2O7/c1-5-6-10(4)12-7-11(16(19)20)8-13(17(21)22)14(12)24-15(18)23-9(2)3/h7-10H,5-6H2,1-4H3 |

InChI Key |

QQHRSBLQLJPBPJ-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C |

Canonical SMILES |

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C |

Other CAS No. |

5386-57-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Dinopenton

Established Synthetic Pathways for Dinopenton and its Derivatives.

While this compound is recognized as a synthetic compound googleapis.com, detailed, specific established synthetic pathways solely for this compound are not explicitly described within the scope of the provided search results. Patents often list this compound among numerous known pesticidal compounds when discussing the synthesis of novel derivatives or related chemical classes. googleapis.comepa.govepo.orgepo.orgepo.orgjustia.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogle.comepo.orgepo.orggoogle.comepo.orggoogle.comgoogleapis.com These patents generally outline synthetic routes for the new compounds being claimed, which may share some structural features or synthetic strategies with compounds like this compound, but the specific preparation of this compound itself is not detailed.

Advanced Approaches in this compound Synthesis: Exploring Novel Routes.

Research into novel synthetic routes is an ongoing area in chemistry, particularly for creating diverse chemical structures with potential biological activities. While the provided search results mention advanced synthetic methodologies in the context of other compound classes, such as rhodium-catalyzed C-H activation for spirocyclic indazole derivatives rsc.org or multicomponent reactions for dihydropyrimidinone derivatives jmchemsci.com, specific advanced approaches or novel routes for the synthesis of this compound are not detailed in the available information.

Elucidation of Dinopenton S Molecular Mechanisms of Action

Biochemical Pathway Modulation by Dinopenton

This compound exerts its effects by interfering with critical biochemical pathways, most notably cellular respiration, which is the process by which cells convert nutrients into adenosine (B11128) triphosphate (ATP), the primary carrier of chemical energy. herts.ac.ukmonash.edu

This compound functions as a potent inhibitor of respiration. herts.ac.uk In aerobic organisms, cellular respiration involves the electron transport chain (ETC) located in the inner mitochondrial membrane. As electrons pass through the ETC, protons (H+) are pumped from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton motive force. nih.govresearchgate.net This force drives the synthesis of ATP by the enzyme ATP synthase. nih.gov

This compound disrupts this tightly controlled process. Its presence leads to an uncoupling of nutrient oxidation from ATP production. nih.gov While the electron transport chain may continue to function, and may even accelerate, the energy generated is no longer efficiently transduced into the chemical energy of ATP. nih.govwikipedia.org This inefficiency is a direct consequence of the compound's effect on the mitochondrial proton gradient.

The primary molecular mechanism of this compound is the uncoupling of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. herts.ac.uk As a member of the dinitrophenol chemical family, this compound acts as a protonophore, which is an agent that can shuttle protons across a lipid membrane. wikipedia.orgwikipedia.org

In its protonated, undissociated form, the lipophilic this compound molecule can readily pass from the acidic intermembrane space through the inner mitochondrial membrane into the more alkaline matrix. wikipedia.org Once in the matrix, it releases its proton, returning to its charged, dissociated form. This charged form is then driven back to the intermembrane space by the electrochemical potential, where it can pick up another proton and repeat the cycle. wikipedia.org

This process creates a futile cycle, effectively creating a "leak" that dissipates the proton motive force. nih.gov Instead of flowing through ATP synthase to produce ATP, the protons are shuttled back into the matrix by this compound. wikipedia.org The potential energy stored in the gradient is consequently lost, primarily as heat, leading to a collapse of the cell's ability to generate sufficient ATP to sustain life. nih.govwikipedia.org

Disruptions in Cellular Respiration and Energy Transduction.

Identification of Specific Biological Targets and Cellular Receptors

Unlike many pesticides that function by binding to and inhibiting a specific enzyme or receptor protein, the primary target of this compound is not a discrete protein. Instead, its target is the electrochemical proton gradient across the inner mitochondrial membrane. herts.ac.ukwikipedia.org Its mechanism is a physicochemical one, relying on its properties as a lipophilic weak acid to act as a proton shuttle. wikipedia.org

Therefore, the "target" is a biological phenomenon—the proton motive force—rather than a specific molecular receptor. This mode of action means that its effects are broad and impact one of the most fundamental processes of cellular bioenergetics, which is conserved across a wide range of organisms. monash.edu

Comparative Molecular Mechanisms with Related Dinitrophenol Acaricides and Fungicides

This compound is part of a larger class of dinitrophenol pesticides, many of which share the same fundamental mechanism of action. bcpcpesticidecompendium.org Compounds such as Dinoseb (B1670700), Dinocap (B1148560), and 2,4-dinitrophenol (B41442) (DNOC) also function as uncouplers of oxidative phosphorylation. bcpcpesticidecompendium.orgwikipedia.orggoogle.com

Dinoseb : Like this compound, Dinoseb is a dinitrophenol herbicide and insecticide that acts as an uncoupler by transporting protons across the inner mitochondrial membrane, collapsing the proton gradient and preventing ATP synthesis. wikipedia.org

Dinocap : Classified as a dinitrophenyl crotonate, Dinocap is a fungicide and acaricide that also shares this uncoupling mechanism. bcpcpesticidecompendium.org

DNOC (2,4-Dinitro-o-cresol) : This compound is a well-documented dinitrophenol pesticide used as an insecticide, acaricide, and herbicide, which functions by disrupting the proton gradient in the same manner as other dinitrophenols. bcpcpesticidecompendium.org

The shared activity across this chemical class underscores that the dinitrophenol structure is key to the uncoupling effect. While there may be differences in potency or specificity among the various analogues due to variations in their alkyl side chains, the core molecular mechanism of disrupting the proton motive force remains the unifying feature.

Table 1: Comparative Mechanisms of this compound and Related Dinitrophenol Pesticides

| Compound | Classification | Primary Use(s) | Molecular Mechanism of Action |

|---|---|---|---|

| This compound | Dinitrophenol Acaricide, Fungicide | Acaricide, Fungicide | Uncoupler of oxidative phosphorylation via proton gradient disruption. herts.ac.uk |

| Dinoseb | Dinitrophenol Herbicide, Insecticide | Herbicide, Insecticide | Uncoupler of oxidative phosphorylation via proton gradient disruption. wikipedia.org |

| Dinocap | Dinitrophenyl Crotonate Acaricide, Fungicide | Acaricide, Fungicide | Uncoupler of oxidative phosphorylation. bcpcpesticidecompendium.orggoogle.com |

| DNOC | Dinitrophenol Insecticide, Acaricide, Herbicide | Insecticide, Acaricide, Herbicide | Uncoupler of oxidative phosphorylation via proton gradient disruption. bcpcpesticidecompendium.org |

| Dinoterbon | Dinitrophenol Acaricide, Fungicide | Acaricide, Fungicide | Uncoupler of oxidative phosphorylation. bcpcpesticidecompendium.orggoogle.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dinitro-o-cresol (DNOC) |

| Adenosine triphosphate (ATP) |

| Dinocap |

| This compound |

| Dinoseb |

Assessment of Dinopenton S Biological Efficacy and Scope

In Vitro Studies on Dinopenton's Acaricidal Activity

This compound is recognized as an acaricide herts.ac.uknih.gov. Its mechanism of action as a respiration inhibitor suggests its toxicity to mites through metabolic disruption herts.ac.uk. However, detailed data from specific in vitro studies quantifying this compound's efficacy against various mite species, such as median lethal concentration (LC50) or minimum inhibitory concentration (MIC) values under controlled laboratory conditions, were not extensively found in the consulted literature. While in vitro acaricidal activity studies on other compounds and extracts are documented nanomedicine-rj.comresearchgate.netresearchgate.netnih.govmdpi.com, specific published data tables detailing this compound's performance in such assays were not identified.

In Vitro Studies on this compound's Fungicidal Activity

Environmental Dynamics and Biotransformation of Dinopenton

Degradation Pathways of Dinopenton in Environmental Compartments

The degradation of this compound in the environment is expected to occur through several pathways, primarily driven by microbial activity and to a lesser extent by photolysis. Hydrolysis also plays a role, particularly in alkaline conditions.

Abiotic Degradation:

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a process that can be influenced by pH. nih.gov In alkaline environments, the hydrolysis of the ester group is expected to be a significant degradation pathway. agropages.com This chemical breakdown would result in the formation of 2-(1-methylbutyl)-4,6-dinitrophenol and isopropyl alcohol. While specific kinetic data for this compound is unavailable, studies on related dinitrophenol pesticides indicate that hydrolysis is generally not a rapid process under neutral environmental conditions. orst.edu For instance, the hydrolysis of dinoseb (B1670700) is considered negligible in many aquatic environments. orst.edu

Photolysis: Photodegradation, or the breakdown of a chemical by sunlight, can contribute to the degradation of dinitrophenols. researchgate.net However, for compounds like 2,4-dinitrophenol (B41442) (2,4-DNP), direct photolysis in water is generally a slow process. cdc.gov The presence of sensitizer (B1316253) molecules in natural waters can sometimes accelerate photoreduction. cdc.gov Photolysis on soil surfaces can be a relevant degradation pathway, though its significance diminishes with soil depth. cdc.gov For the related compound dinoseb, photolytic degradation on soil and in surface water has been noted, with a half-life of 14-18 days in the latter. epa.gov

Biotic Degradation:

Soil and Water: The primary route of degradation for dinitrophenol pesticides in soil and water is through microbial action. cdc.govresearchgate.net Microorganisms utilize these compounds as a source of carbon and energy, leading to their breakdown. nih.gov The persistence of these pesticides can vary depending on soil type, pH, and the microbial population present. canada.ca For example, dinoseb is reported to be of low persistence in soil, with field half-lives ranging from 5 to 31 days. orst.edu

The following table summarizes the expected primary degradation pathways for this compound based on data from related dinitrophenol compounds.

| Pathway | Environmental Compartment | Key Factors | Expected Significance for this compound |

| Hydrolysis | Water, Soil | pH (accelerated in alkaline conditions) | Moderate, depending on pH |

| Photolysis | Surface Water, Soil Surface | Sunlight intensity, presence of sensitizers | Slow to moderate |

| Microbial Degradation | Soil, Water | Microbial population, oxygen levels, nutrient availability | High (primary pathway) |

Microbial Biotransformation and Detoxification Mechanisms of this compound

Microorganisms play a crucial role in the detoxification of dinitrophenol pesticides. researchgate.net The biotransformation of these compounds is an enzymatic process that alters their chemical structure, often leading to less toxic metabolites. acs.org

The most common initial step in the microbial degradation of dinitrophenols is the reduction of one or both nitro groups to amino groups. pic.int This process has been observed for compounds like 2,4-DNP, which can be reduced to 2-amino-4-nitrophenol. cdc.gov This reduction is a key detoxification step, as the resulting amino-phenols are generally less toxic than their dinitro-precursors.

Various bacterial and fungal species have been identified as capable of degrading dinitrophenol pesticides. For instance, species of Pseudomonas and Azotobacter have been shown to degrade DNOC and dinoseb. nih.govcanada.ca The degradation can occur under both aerobic and anaerobic conditions. canada.caresearchgate.net Under anaerobic conditions, complete degradation of dinoseb to acetate (B1210297) and CO2 has been reported. researchgate.net

The detoxification process often involves a consortium of different microorganisms, each performing specific steps in the degradation pathway. researchgate.net This microbial cooperation allows for the complete mineralization of the pesticide.

The key microbial detoxification mechanisms for dinitrophenol pesticides, which are likely applicable to this compound, are summarized below:

| Mechanism | Description | Microorganisms Involved (Examples) |

| Nitroreduction | Reduction of one or both nitro (-NO2) groups to amino (-NH2) groups. | Pseudomonas sp., Clostridium bifermentans |

| Hydrolysis | Cleavage of the ester linkage. | Various soil and water microorganisms |

| Side-Chain Oxidation | Oxidation of the alkyl side chain. | Various soil and water microorganisms |

| Ring Cleavage | Opening of the aromatic ring, leading to complete mineralization. | Microbial consortia |

Stereoselective Environmental Fate of this compound Enantiomers

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov The environmental fate of chiral pesticides can be stereoselective, with one enantiomer degrading at a different rate than the other. This is primarily due to the stereospecificity of the enzymes in microorganisms that are responsible for their degradation.

While no specific studies on the stereoselective degradation of this compound were found, research on other chiral pesticides demonstrates the importance of considering enantioselectivity. For instance, the degradation of the chiral herbicide mecoprop (B166265) in soil has been shown to be enantioselective, with the (S)-enantiomer being degraded preferentially over the (R)-enantiomer. service.gov.uk Similarly, enantioselective degradation has been observed for the chiral insecticide dinotefuran (B1670701) in soil. researchgate.net

The potential for stereoselective degradation of this compound means that simply measuring the total concentration of the compound may not accurately reflect its environmental risk. One enantiomer may be more persistent and potentially more toxic than the other. The lack of specific data for this compound highlights a critical knowledge gap in understanding its full environmental impact.

Future research should focus on developing enantioselective analytical methods to study the fate of individual this compound enantiomers in different environmental compartments.

Identification and Characterization of this compound Metabolites

The identification of metabolites is crucial for understanding the complete degradation pathway of a pesticide and assessing the potential toxicity of its breakdown products. The metabolites of this compound are expected to be similar to those of other dinitrophenol pesticides like Dinocap (B1148560) and Dinoseb.

Based on the known biotransformation pathways of related compounds, the primary metabolites of this compound are likely to be:

2-(1-methylbutyl)-4,6-dinitrophenol: Formed by the hydrolysis of the ester linkage. This is a major metabolite of the related compound Dinocap. agropages.com

Amino-derivatives: Formed by the microbial reduction of one or both nitro groups. For example, 2-amino-4-nitro-6-(1-methylbutyl)phenol and 4-amino-2-nitro-6-(1-methylbutyl)phenol are potential metabolites.

Oxidized side-chain products: The alkyl side chain can undergo oxidation, leading to the formation of alcohols, ketones, and carboxylic acids. For example, studies on Dinocap have identified metabolites with hydroxylated and carboxylated octyl chains. fao.org

The characterization of these metabolites typically involves advanced analytical techniques. nih.gov A common workflow includes extraction from the environmental matrix (soil or water), followed by separation and identification.

The following table outlines the analytical techniques commonly used for the identification and characterization of pesticide metabolites.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound from its metabolites. nih.gov |

| Gas Chromatography (GC) | Separation of volatile and semi-volatile metabolites. nih.gov |

| Mass Spectrometry (MS) | Identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of unknown metabolites. mdpi.com |

Advanced Analytical Techniques for Dinopenton Characterization and Detection

High-Resolution Separation Methods for Dinopenton and its Metabolites

Effective separation is a critical initial step in the analysis of complex samples containing this compound, especially when dealing with potential metabolites or isomeric mixtures. High-resolution chromatographic techniques are widely employed for this purpose.

Advanced Liquid Chromatography Applications

Liquid chromatography (LC) is a versatile technique for separating non-volatile or thermally labile compounds like this compound. Advanced LC methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offer high resolution and sensitivity. These techniques are suitable for analyzing this compound in various matrices, including environmental samples or biological specimens where it might be present alongside other compounds or its transformation products. While specific detailed LC methods for this compound were not extensively detailed in the search results, LC, including UPLC, coupled with mass spectrometry (LC-MS) is a common approach for characterizing compounds and has been mentioned in the context of analyzing lists of compounds including this compound google.comgoogle.comut.ee. HPLC has also been used for residue analysis of dinitrophenol fungicides, the class to which this compound belongs google.com.

Gas Chromatography Considerations for this compound Analysis

Gas chromatography (GC) is another powerful separation technique, typically applied to volatile or semi-volatile compounds. For compounds like this compound, which may have limited volatility due to its molecular weight and functional groups, derivatization might be necessary to make it amenable to GC analysis. Gas-liquid chromatography has been utilized for the identification of dinitrophenols and their metabolites in biological samples epa.govepa.gov. GC is also mentioned for residue analysis of related dinitrophenol fungicides google.com. The applicability of GC for this compound would depend on its volatility or the feasibility of forming a volatile derivative.

Spectroscopic Techniques for this compound Structural Elucidation

Spectroscopic methods provide crucial information about the structure and identity of this compound.

Mass Spectrometry for this compound Fingerprinting

Mass spectrometry (MS) is an essential tool for identifying and confirming the presence of this compound by determining its molecular weight and fragmentation pattern. LC-MS is a common hyphenated technique that combines the separation power of LC with the identification capabilities of MS google.comgoogle.comut.ee. This allows for the analysis of complex mixtures and the tentative identification of compounds based on their mass-to-charge ratio (m/z) and retention time. This compound has a molecular weight of 340.33 g/mol biosynth.comherts.ac.uk, and its accurate mass (for C₁₅H₂₀N₂O₇) is listed as 340.12709 in the context of mass spectrometry analysis for contaminants ut.ee. The fragmentation pattern obtained through tandem MS (MS/MS) can provide a unique fingerprint for this compound, aiding in its definitive identification and differentiation from isobaric compounds.

Nuclear Magnetic Resonance Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the detailed structure and conformation of organic molecules. ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon frameworks, respectively, including their connectivity and chemical environment. While specific NMR data for this compound was not found, NMR spectroscopy, including ¹H NMR, is a standard technique used for characterizing organic compounds, including those listed alongside this compound in chemical patents google.comepo.orggoogleapis.com. Advanced NMR techniques, such as 2D NMR methods (e.g., COSY, HSQC, HMBC), can further elucidate complex structures and confirm assignments. Dynamic Nuclear Polarization (DNP) enhanced NMR is a technique that can significantly increase the sensitivity of NMR experiments, which could be beneficial for analyzing samples with low concentrations of this compound or its metabolites wiley.combruker.com.

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple two or more analytical methods, offer enhanced capabilities for the separation, detection, and identification of complex mixtures, including compounds like this compound. The synergy between the separation power of chromatography and the identification capabilities of spectroscopic or spectrometric detectors allows for more thorough and reliable analysis compared to using individual techniques.

Two primary hyphenated techniques relevant to the analysis of semi-volatile and less volatile organic compounds such as this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques have been applied to the analysis of this compound and structurally related dinitrophenol pesticides.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry ijpsjournal.comajpaonline.combiomedpharmajournal.org. In GC-MS, a sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z) ijpsjournal.comorslabs.com. The characteristic fragmentation pattern produced upon ionization serves as a "fingerprint" for identification, often by comparison with spectral libraries biomedpharmajournal.org.

GC-MS has been mentioned in the context of analyzing this compound, particularly in patent literature epo.org. While GC-MS is a powerful tool for volatile and semi-volatile compounds, challenges can arise with thermally labile compounds, which may degrade at the high temperatures required for vaporization in the GC inlet eurl-pesticides.euchromforum.org. This compound, being a relatively large molecule with potentially labile groups, might require careful method development, including optimized injection techniques and temperature programs, or potentially derivatization to improve its volatility and thermal stability for GC analysis chromforum.org.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation capabilities of liquid chromatography with mass spectrometry ijpsjournal.comajpaonline.com. This technique is particularly well-suited for the analysis of less volatile, polar, and thermally labile compounds that are not amenable to GC-MS ijpsjournal.comresearchgate.net. In LC, the sample is separated based on its interactions with a stationary phase and a liquid mobile phase. The effluent from the LC column is then introduced into a mass spectrometer via an interface, where the analytes are ionized and detected ijpsjournal.comresearchgate.net. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for pesticides and similar compounds ijpsjournal.com.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity, making it valuable for trace analysis in complex matrices nih.govrjpn.org. LC-MS analysis has been reported for this compound epo.orggoogleapis.com. The analysis of other dinitrophenol pesticides like dinoseb (B1670700) and dinoterb (B74156) has successfully employed LC-MS/MS, demonstrating the applicability of this technique to this class of compounds nih.gov. The ability of LC-MS to handle thermally sensitive compounds without degradation is a significant advantage for analyzing molecules like this compound which is structurally similar to Dinocap (B1148560) isomers, known to undergo hydrolysis and photolysis eurl-pesticides.eu.

Comprehensive Profiling and Isomeric Analysis

This compound is known to be a chiral molecule, and the technical material is an isomeric mixture herts.ac.uk. Comprehensive profiling of this compound may require not only the identification and quantification of the parent compound but also the separation and characterization of its individual stereoisomers and potential degradation products. Hyphenated techniques, especially when coupled with appropriate chromatographic columns (e.g., chiral stationary phases in LC), can be employed for the separation and analysis of these isomers googleapis.comresearchgate.net. LC-MS/MS can provide additional structural information through fragmentation patterns, aiding in the identification of closely related isomers and metabolites nih.gov.

The use of high-resolution mass spectrometry (HRMS) in conjunction with GC or LC can provide accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and its related substances and for differentiating them from isobaric interferences in complex samples eurl-pesticides.eu.

While specific detailed research findings on the comprehensive hyphenated profiling of this compound in various matrices are not extensively documented in the public domain based on the available search results, the principles and applications of GC-MS and LC-MS for similar pesticide compounds indicate their suitability and importance for the characterization and detection of this compound.

Computational and Theoretical Investigations of Dinopenton

Quantum Chemical Studies on Dinopenton's Electronic Structure and Reactivity.

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These studies can provide fundamental insights into a molecule's stability, charge distribution, molecular orbitals (such as HOMO and LUMO), and potential reaction pathways, which are crucial for understanding its reactivity. mdpi.comscirp.orghakon-art.com While quantum chemical methods are widely applied to various chemical systems, including those with biological activity nih.gov, specific quantum chemical studies focused exclusively on elucidating the electronic structure and reactivity of this compound were not found in the consulted literature. Therefore, detailed research findings or data tables pertaining to this compound's electronic parameters or predicted reactivity from such studies cannot be presented here.

Molecular Modeling and Docking Simulations of this compound-Target Interactions.

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, like this compound, might interact with a larger biological target, such as a protein. mdpi.comresearchgate.netnih.gov These methods aim to determine the preferred binding orientation (docking pose) and estimate the binding affinity between the ligand and the target, providing insights into the potential mechanism of action. mdpi.comresearchgate.netfrontiersin.org Molecular dynamics simulations can further explore the stability of the ligand-target complex over time. mdpi.comfrontiersin.org Despite this compound's known activity as a respiration inhibitor and uncoupler of oxidative phosphorylation herts.ac.uk, specific molecular modeling or docking simulations investigating its interactions with relevant biological targets at a molecular level were not identified in the provided information. Consequently, no data tables or detailed findings from such simulations for this compound can be included.

In Silico Prediction of this compound's Biological Activity and Environmental Fate.

In silico methods are increasingly used to predict various properties of chemical compounds, including their potential biological activities and environmental fate. nih.govnih.gov These predictions can be based on quantitative structure-activity relationships (QSAR), machine learning models, or pathway analysis tools. nih.gov Predicting environmental fate, such as biodegradability, is particularly important for pesticides like this compound. nih.gov While general tools and databases exist for predicting these characteristics from chemical structure nih.gov, specific published in silico predictions focused on the biological activity spectrum or the environmental degradation pathways and persistence of this compound were not found in the search results. Therefore, no specific predictive data or findings for this compound's biological activity profile or environmental fate can be reported based on the provided sources.

Future Perspectives and Emerging Research Avenues for Dinopenton

Novel Dinopenton Analogs for Enhanced Efficacy and Specificity

The development of novel analogs of existing pesticides is a cornerstone of modern agrochemical research, aiming to improve target efficacy, reduce non-target effects, and manage resistance. For this compound, whose chemical structure is (2,4-dinitro-6-pentan-2-ylphenyl) propan-2-yl carbonate, future research into novel analogs could explore several modifications to its core structure. nih.gov

Key areas for structural modification could include:

Alterations to the Alkyl Chain: The 2-(1-methylbutyl) group on the phenyl ring is a key feature. Research could focus on synthesizing analogs with different alkyl substituents at this position to investigate how changes in chain length, branching, and stereochemistry affect acaricidal and fungicidal activity.

Modification of the Carbonate Ester: The isopropyl carbonate group is crucial for the molecule's activity and properties. Creating a series of analogs with different ester groups (e.g., ethyl, methyl, or more complex alkyl or aryl esters) could modulate the compound's lipophilicity, penetration into the target pest, and metabolic stability. This approach has been successful in developing other pesticide analogs.

Substitution on the Phenyl Ring: While the dinitro- substitution is critical for the uncoupling of oxidative phosphorylation, the primary mode of action for dinitrophenols, subtle modifications could be explored. umn.eduslideshare.net However, this is less likely given the importance of the nitro groups to its fundamental mechanism.

The primary objectives for creating these analogs would be to enhance binding to the target site in pests, increase selectivity to minimize harm to beneficial organisms, and potentially introduce a secondary mode of action to combat resistance. The synthesis of such analogs would involve multi-step chemical processes, likely starting from substituted phenols and reacting them with appropriate chloroformates or other activated carbonyl compounds.

The following table outlines hypothetical this compound analogs and the rationale for their investigation.

| Analog Class | Structural Modification | Research Rationale | Potential Impact |

| Alkyl Chain Variants | Replacement of the 1-methylbutyl group with shorter, longer, or cyclic alkyl groups. | To optimize the steric and electronic fit into the target site and alter lipophilicity. | Enhanced potency against specific mite species; improved selectivity. |

| Carbonate Ester Variants | Replacement of the isopropyl group with other alkyl or aryl groups. | To modify the rate of hydrolysis and activation (pro-acaricide strategy) and alter systemic properties. | Improved residual activity; potential for systemic action in plants. |

Research into such analogs would require extensive screening to assess their biological activity against key mite and fungal species.

Strategies for Integrating this compound Research into Integrated Pest Management

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. cirad.fr Chemical control in IPM is used judiciously and only when necessary. wikipedia.org For dinitrophenol acaricides like this compound, integration into IPM programs is essential to ensure their sustainable use and to manage the development of resistance. researchgate.net

Future research should focus on several key areas to facilitate the integration of this compound into IPM strategies:

Establishing Economic Thresholds: Research is needed to determine the pest population density at which the application of this compound is economically justified. This prevents unnecessary applications and reduces selection pressure for resistance.

Compatibility with Biological Control Agents: Studies are required to assess the impact of this compound on natural predators and parasitoids of mites. An ideal IPM-compatible acaricide would have minimal effect on these beneficial organisms. cdc.gov

Rotational Strategies: To mitigate resistance, this compound should be used in rotation with acaricides that have different modes of action. researchgate.net Research should focus on identifying the most effective rotational partners and sequences for specific cropping systems and pest complexes. Dinitrophenols like this compound act by uncoupling oxidative phosphorylation, so rotating with agents that target the nervous system or growth regulation would be a sound strategy. slideshare.net

Precision Application: The development of precision agriculture technologies, such as sensor-based pest detection and targeted spraying, can help to minimize the amount of this compound used. numberanalytics.com This reduces environmental exposure and costs.

An effective IPM program incorporating this compound would involve regular monitoring of pest populations, use of biological controls as a first line of defense, and the application of this compound only when pest numbers exceed a predetermined threshold. ucanr.edu

Application of Advanced '-Omics' Technologies in this compound Studies

The '-omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful, unbiased approaches to understanding the detailed molecular mechanisms of action of pesticides and the responses they elicit in target and non-target organisms. mdpi.com While these technologies have been applied to other pesticides, their use in studying this compound is a significant area for future research.

Potential applications of '-omics' in this compound research include:

Toxicogenomics: Transcriptomic studies (analyzing gene expression) on mites exposed to this compound could provide a comprehensive view of the cellular pathways affected. This could confirm its known mode of action—the uncoupling of oxidative phosphorylation—and potentially reveal secondary targets or resistance mechanisms. researchgate.net Similar studies on 2,4-dinitrophenol (B41442) (DNP) have shown the feasibility of using gene expression profiles to classify chemicals by their mode of action. researchgate.net

Proteomics: Analyzing changes in the protein profile of an organism following this compound exposure can identify the specific proteins that are up- or down-regulated. This can provide direct evidence of cellular stress and metabolic disruption, offering a more functional view than transcriptomics alone.

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics can provide a real-time snapshot of the physiological state of an organism. ufrgs.br In the context of this compound, metabolomic studies on exposed mites could reveal detailed disruptions in energy metabolism and other biochemical pathways, offering sensitive biomarkers of exposure and effect. mdpi.com Ecotoxicogenomic studies using organisms like Daphnia have already demonstrated the utility of metabolomics for understanding the effects of compounds like 2,4-dinitrophenol. mdpi.com

The integration of these '-omics' datasets can provide a systems-level understanding of how this compound works and how organisms respond to it, which is invaluable for risk assessment and the development of more effective and safer analogs. ontosight.ai

Interdisciplinary Approaches to Unraveling this compound's Complex Interactions

The complex challenges in modern agriculture and environmental science necessitate research that transcends traditional disciplinary boundaries. numberanalytics.com Understanding the full impact and potential of a compound like this compound requires collaboration between chemists, toxicologists, ecologists, and agronomists. researchgate.net

Future interdisciplinary research on this compound should focus on:

Ecosystem-Level Impacts: Combining the expertise of ecologists and toxicologists to study the effects of this compound on soil microbial communities, non-target arthropods, and aquatic ecosystems. This moves beyond simple lab-based toxicity tests to understand real-world environmental consequences.

Resistance Management Strategies: An interdisciplinary team of geneticists, molecular biologists, and agronomists could work together to understand the mechanisms of resistance to this compound at the molecular level and develop practical management strategies for growers.

Socio-Economic Analysis: Integrating social scientists and economists into the research process can help in understanding the factors that influence farmers' decisions regarding pesticide use and the adoption of IPM strategies. numberanalytics.com This ensures that new technologies and strategies are not only scientifically sound but also practical and economically viable for end-users.

By fostering collaboration between diverse scientific fields, a more holistic and robust understanding of this compound can be achieved, paving the way for its responsible and effective use in sustainable agriculture.

Q & A

Q. Key Considerations for Researchers :

- Theoretical Frameworks : Anchor studies in established theories (e.g., QSAR for structure-activity predictions) .

- Ethical Compliance : Ensure animal/cell studies adhere to institutional review board (IRB) guidelines .

- Reproducibility : Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.